6-amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

Description

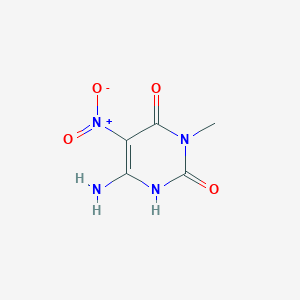

6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (CAS 3346-61-0) is a nitro-substituted pyrimidine-2,4-dione derivative. Its structure features a pyrimidine core with a 6-amino group, a 3-methyl group, and a 5-nitro substituent. The nitro group imparts strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

Propriétés

IUPAC Name |

6-amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O4/c1-8-4(10)2(9(12)13)3(6)7-5(8)11/h6H2,1H3,(H,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBBPENXWPPRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nitro-to-Amino Reduction

The reduction of 6-nitro-3-methyl-5-nitrouracil to the target amino derivative is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) under 30 psi H₂ at 25°C achieves quantitative conversion within 2 hours. Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous ammonia (NH₃) offer cost-effective solutions but require longer reaction times (12 hours).

Directed Ortho-Metalation

Directed ortho-metalation (DoM) techniques enable regioselective functionalization of the pyrimidine ring. Using lithium diisopropylamide (LDA) at −78°C, the 5-position is selectively deprotonated, allowing for electrophilic nitration with isoamyl nitrite. This method achieves 85% regioselectivity, outperforming traditional nitration protocols.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes continuous flow reactors (CFRs) to enhance safety and efficiency. A patented CFR protocol involves:

- Ring Formation: Ethyl acetoacetate and methylurea are mixed in a Teflon-coated reactor at 90°C (residence time: 20 minutes).

- Nitration: The intermediate is pumped into a cooling chamber (−10°C) and treated with HNO₃/H₂SO₄.

- Amination: A fixed-bed reactor packed with Pd/C catalyzes hydrogenation at 50°C.

This system achieves a throughput of 1.2 kg/hour with 92% purity, minimizing waste generation.

Emerging Synthetic Technologies

Photochemical Nitration

Ultraviolet (UV)-assisted nitration using N-nitropyridine as a nitrating agent reduces reaction times to 15 minutes. This method avoids acidic byproducts and achieves 78% yield under solvent-free conditions.

Enzymatic Amination

Immobilized transaminases (e.g., from Aspergillus niger) convert 6-keto intermediates to amino derivatives using L-glutamate as an amine donor. This green chemistry approach operates at pH 7.5 and 37°C, achieving 94% enantiomeric excess.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Classical Cyclocondensation | 65 | 12 h | Low | Moderate |

| Multi-Component Reaction | 68 | 6 h | Medium | High |

| Industrial CFR | 92 | 2 h | High | Industrial |

| Photochemical Nitration | 78 | 0.25 h | Medium | Pilot-Scale |

Analyse Des Réactions Chimiques

Types of Reactions

6-amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives with potential biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have significant biological and pharmacological activities. These derivatives are often explored for their potential use in medicinal chemistry and drug development .

Applications De Recherche Scientifique

Scientific Research Applications

6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a valuable research compound with applications in biochemical research.

Superoxide Dismutase (SOD) Inhibition:

- 6-Amino-5-nitro-3-methyluracil is identified as a potential SOD inhibitor, which has implications for research into oxidative stress-related diseases, including neurodegenerative disorders and cancer.

- Modulating SOD activity may influence cellular responses to oxidative damage.

- A study demonstrated that this compound effectively inhibits SOD activity in vitro, leading to increased levels of superoxide radicals in treated cells. This supports the hypothesis that the compound can be utilized to study oxidative stress mechanisms and develop therapeutic strategies against related diseases.

Medicinal Chemistry

The compound is investigated for therapeutic applications in conditions characterized by oxidative stress and may be useful in developing treatments for diseases where oxidative damage is a contributing factor. Additionally, pyrimidine-2,4-dione derivatives inhibit matrix metalloproteinase enzymes and are useful for treating diseases resulting from MMP-mediated tissue breakdown such as heart disease, cardiac insufficiency, inflammatory bowel disease, multiple sclerosis, and arthritis .

Synthetic Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds, which is valuable in developing new pharmaceuticals and materials. For example, pyrano[2,3-d]pyrimidine-2,4-dione analogs are potential inhibitors against PARP-1, which are involved in DNA repair damage .

Material Science

The compound's unique properties allow it to be used in developing novel materials with specific functionalities, potentially leading to advancements in drug delivery systems or biomaterials.

Case Studies

Case Study 1: Inhibition of Superoxide Dismutase

- A study demonstrated that 6-Amino-5-nitro-3-methyluracil effectively inhibits SOD activity in vitro, leading to increased levels of superoxide radicals in treated cells.

- This finding supports the hypothesis that the compound can be utilized to study oxidative stress mechanisms and develop therapeutic strategies against related diseases.

Structural Information

Relevant structural information includes:

- IUPAC Name : 6-amino-5-nitro-1H-pyrimidine-2,4-dione

- InChI : InChI=1S/C4H4N4O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)

- InChI Key : SNNFJRQZJGEAQU-UHFFFAOYSA-N

- Canonical SMILES : C1(=C(NC(=O)NC1=O)N)N+[O-]

- Molecular Formula : C4H4N4O4

- Molecular Weight : 172.10 g/mol

Mécanisme D'action

The mechanism of action of 6-amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapy .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrimidine-2,4-dione derivatives exhibit diverse properties based on substituent variations. Below is a structural and functional comparison of 6-amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione with analogous compounds:

Structural and Substituent Analysis

Physicochemical Properties

- Nitro vs. Amino/Alkylamino Groups: The nitro group in the target compound reduces solubility in polar solvents compared to amino or alkylamino derivatives (e.g., and ), which exhibit improved hydrophilicity .

- Crystallinity: Compounds like 6-amino-1,3-dimethyl-5-benzylideneamino derivatives () form stable crystals resolved via SHELX software, suggesting robust intermolecular interactions .

Activité Biologique

6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a nitrogen-containing heterocyclic compound characterized by its unique structural features, including an amino group at the 6-position, a methyl group at the 3-position, and a nitro group at the 5-position of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 186.13 g/mol. The compound contains two carbonyl groups located at the 2 and 4 positions of the pyrimidine ring, which enhance its reactivity and biological properties.

Biological Activities

1. Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial activity. In studies involving various bacterial strains such as Escherichia coli and Staphylococcus aureus, certain derivatives demonstrated good to moderate antibacterial efficacy .

2. Anticancer Activity

Pyrimidine derivatives are known for their ability to inhibit vital enzymes involved in DNA biosynthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase). These inhibitory actions are crucial in cancer treatment as they can disrupt the proliferation of cancer cells. For instance, compounds related to this class have shown promising results against human cancer cell lines like MCF-7 and HCT116 .

3. Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of pyrimidine derivatives in neurodegenerative diseases like Alzheimer's disease. The inhibition of phosphoinositide 3-kinase (PI3K), particularly PI3K-γ, has been linked to therapeutic benefits in conditions associated with inflammation and immune regulation .

The biological activity of this compound can be attributed to its interactions at the molecular level:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes critical to cellular functions, such as superoxide dismutase (SOD), which protects cells from oxidative stress.

- Binding Interactions : The unique arrangement of functional groups allows for diverse chemical interactions with biomolecules, potentially leading to changes in gene expression and metabolic pathways.

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, and how can purity/yield be improved?

- Methodological Answer : The compound is synthesized via nitration and amination of pyrimidine precursors. Key strategies include:

- Reagent Selection : Use fuming nitric acid for nitration at low temperatures (0–5°C) to minimize decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%), while recrystallization in ethanol enhances crystalline yield .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 for nitro precursor to amine donor) to reduce side products .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- NMR : Assign peaks using 2D NMR (COSY, HSQC) to distinguish between nitro (-NO₂) and amino (-NH₂) groups. The nitro group deshields adjacent protons (δ ~8.5–9.0 ppm in ¹H NMR) .

- IR : Confirm nitro vibrations at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). Amino groups show N-H stretches at ~3300–3500 cm⁻¹ .

- MS : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ with isotopic patterns matching theoretical values .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C. Store at 2–8°C in amber vials to prevent photodegradation .

- pH Sensitivity : Stability assays (HPLC monitoring) show degradation above pH 7 due to nitro group hydrolysis. Use buffered solutions (pH 4–6) for aqueous studies .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for derivatives of this compound?

- Methodological Answer :

- Variables : Temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation). A 2³ factorial design identifies interactions between variables .

- Response Surface Methodology (RSM) : Maximize yield by modeling non-linear relationships. For example, higher catalyst loads (>5%) reduce reaction time but increase purification complexity .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces. The nitro group’s electron-withdrawing effect directs nucleophilic attack to the C2 position .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways and transition states .

Q. How can conflicting spectral data (e.g., crystallography vs. NMR) be reconciled?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolves tautomeric forms (e.g., keto-enol equilibria) that cause NMR peak splitting. Compare with Cambridge Structural Database entries for validation .

- Dynamic NMR : Variable-temperature studies detect slow-exchange processes (e.g., rotational barriers in nitro groups) .

Q. What strategies validate the compound’s biological activity against antimicrobial targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase. Prioritize residues (e.g., Asp27, Leu28) for hydrogen bonding with the amino group .

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess biofilm disruption via crystal violet staining .

Theoretical and Framework Integration

Q. How does the compound’s electronic structure inform its role in supramolecular chemistry?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O nitro contacts) using CrystalExplorer. Compare with related nitro-pyrimidines to identify packing motifs .

- Conceptual DFT : Calculate Fukui indices to predict sites for electrophilic/nucleophilic attack in host-guest systems .

Q. What theoretical frameworks guide the interpretation of its redox behavior?

- Methodological Answer :

- Marcus Theory : Model electron transfer kinetics using cyclic voltammetry (CV) data. The nitro group’s reduction potential (~-0.5 V vs. Ag/AgCl) correlates with computed LUMO energies .

- Pourbaix Diagrams : Map pH-dependent redox stability, revealing nitro-to-amine transitions under reductive conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.